

# Application Notes and Protocols for Evenamide Add-on Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies investigating **evenamide** as an add-on therapy, particularly for treatment-resistant schizophrenia (TRS) and patients with an inadequate response to current antipsychotics.

### Introduction to Evenamide

**Evenamide** is a novel, orally available small molecule that acts as a voltage-gated sodium channel (VGSC) blocker.[1][2][3] Its primary mechanism of action involves the modulation of glutamate release.[2][4][5] In pathological conditions characterized by neuronal hyperexcitability, such as schizophrenia, **evenamide** normalizes excessive synaptic glutamate release without affecting basal glutamate levels.[1][6] This targeted action on aberrant glutamatergic neurotransmission, without direct interaction with dopaminergic, serotonergic, or other neurotransmitter systems, distinguishes it from conventional antipsychotics and positions it as a promising add-on therapy.[1][2] Preclinical and clinical studies have demonstrated its potential to improve positive, negative, and cognitive symptoms of schizophrenia.[7][8]

# Preclinical Evaluation of Evenamide Add-on Therapy



Preclinical studies are crucial for elucidating the mechanism of action and therapeutic potential of **evenamide** in combination with existing antipsychotic drugs.

### **Animal Models of Schizophrenia**

Several animal models can be employed to investigate the efficacy of **evenamide** add-on therapy.

- · Pharmacologically-Induced Models:
  - Ketamine-Induced Model: Sub-anesthetic doses of ketamine, an NMDA receptor
    antagonist, can induce schizophrenia-like symptoms in rodents, including hyperlocomotion
    and deficits in prepulse inhibition (PPI).[9][10][11][12][13] This model is particularly
    relevant for studying glutamatergic dysfunction.
  - Phencyclidine (PCP)-Induced Model: Chronic administration of PCP can produce social interaction deficits in rodents, modeling the negative symptoms of schizophrenia.[14][15]
     [16][17]
- · Neurodevelopmental Models:
  - Methylazoxymethanol Acetate (MAM) Model: Prenatal exposure to MAM in rodents leads to behavioral, neurochemical, and anatomical abnormalities that resemble schizophrenia.
     [7][8][18][19][20][21][22] This model is valuable for studying the neurodevelopmental aspects of the disorder.

### **Behavioral Assays**

- Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is often impaired in individuals with schizophrenia.[23][24] The test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[25][26]
- Social Interaction Test: This assay evaluates social withdrawal, a key negative symptom of schizophrenia. It typically involves measuring the time an animal spends interacting with a novel conspecific.



• Cognitive Function Tests: Various mazes (e.g., Y-maze, Morris water maze) and operant conditioning tasks can be used to assess cognitive domains such as learning, memory, and executive function.

### **Neurochemical and Electrophysiological Analyses**

- Measurement of Glutamate Levels: Techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) or magnetic resonance spectroscopy (MRS) can be used to measure extracellular glutamate concentrations in specific brain regions.[27][28][29] Enzyme-based microelectrode arrays can also provide real-time measurements of glutamate release.[30]
- Electrophysiology: In vivo or in vitro electrophysiological recordings can be used to assess neuronal activity, synaptic plasticity, and the effects of evenamide on neuronal hyperexcitability in brain regions implicated in schizophrenia, such as the hippocampus and prefrontal cortex.

## Clinical Trial Design for Evenamide Add-on Therapy

Clinical trials are essential to establish the safety and efficacy of **evenamide** as an add-on treatment in patients with schizophrenia.

### **Study Population**

- Inclusion Criteria:
  - Patients with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.
  - Patients who are considered treatment-resistant, defined as a lack of satisfactory clinical improvement despite treatment with at least two different antipsychotic medications at an adequate dose and for an adequate duration.
  - Patients with an inadequate response to their current second-generation antipsychotic.[3]
  - Stable on their current antipsychotic medication for a specified period before randomization.
- Exclusion Criteria:



- Comorbid substance use disorders or other major psychiatric or neurological illnesses.
- Pregnancy or lactation.
- Clinically significant unstable medical conditions.

### **Study Design**

- Randomized, Double-Blind, Placebo-Controlled: This is the gold standard design to minimize bias.[3]
- Add-on Therapy: Patients continue their standard antipsychotic treatment, and are randomized to receive either evenamide or a placebo.[31]
- Dose-Ranging: Initial studies may include multiple dose arms to determine the optimal therapeutic dose.[4]
- Duration: Study duration should be sufficient to observe clinically meaningful effects, typically ranging from 4 to 12 weeks for short-term efficacy studies, with longer-term extension phases to assess durability of response and safety.[3]

### **Efficacy Endpoints**

- Primary Endpoint:
  - Positive and Negative Syndrome Scale (PANSS): The PANSS is a widely used, validated rating scale for assessing the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[32][33][34] The total score is often the primary endpoint.[35]
- Secondary Endpoints:
  - Clinical Global Impression-Severity (CGI-S): A 7-point scale that requires the clinician to rate the overall severity of the patient's illness.[36][37][38][39]
  - Clinical Global Impression-Improvement (CGI-I): A 7-point scale that assesses the patient's improvement from baseline.



- PANSS Subscales: Analysis of the positive, negative, and general psychopathology subscales.
- Measures of Functional Outcome and Quality of Life.

## **Safety and Tolerability Assessments**

 Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

### **Data Presentation**

Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic                            | Evenamide Add-on (N=) | Placebo Add-on (N=) |
|-------------------------------------------|-----------------------|---------------------|
| Age (years), mean (SD)                    | _                     |                     |
| Gender, n (%)                             | _                     |                     |
| Duration of Illness (years),<br>mean (SD) |                       |                     |
| Baseline PANSS Total Score,<br>mean (SD)  | _                     |                     |
| Baseline CGI-S Score, mean (SD)           | <del>-</del>          |                     |
| Current Antipsychotic, n (%)              | <del>-</del>          |                     |

Table 2: Summary of Efficacy Outcomes



| Outcome<br>Measure | Evenamide<br>Add-on (N=) | Placebo Add-<br>on (N=) | Treatment<br>Difference<br>(95% CI) | p-value |
|--------------------|--------------------------|-------------------------|-------------------------------------|---------|
| Change from        |                          |                         |                                     |         |
| Baseline in        |                          |                         |                                     |         |
| PANSS Total        |                          |                         |                                     |         |
| Score              |                          |                         |                                     |         |
| Week 4             | •                        |                         |                                     |         |
| Week 12            | •                        |                         |                                     |         |
| Change from        |                          |                         |                                     |         |
| Baseline in CGI-   |                          |                         |                                     |         |
| S Score            |                          |                         |                                     |         |
| Week 4             | •                        |                         |                                     |         |
| Week 12            |                          |                         |                                     |         |
| PANSS              |                          |                         |                                     |         |
| Responder Rate     |                          |                         |                                     |         |
| (≥30%              |                          |                         |                                     |         |
| reduction), n (%)  | _                        |                         |                                     |         |
| Week 12            |                          |                         |                                     |         |

Table 3: Summary of Key Safety and Tolerability Findings

| Adverse Event (≥5% in either group)             | Evenamide Add-on (N=) | Placebo Add-on (N=) |
|-------------------------------------------------|-----------------------|---------------------|
| Headache, n (%)                                 |                       |                     |
| Nausea, n (%)                                   |                       |                     |
| Somnolence, n (%)                               | -                     |                     |
| Discontinuation due to Adverse<br>Events, n (%) | _                     |                     |



# Experimental Protocols Protocol for PANSS Administration

The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of schizophrenia symptoms.[32]

- Training: Raters must be trained and certified to ensure reliability.[34]
- Interview: A semi-structured interview of approximately 45-50 minutes is conducted with the patient.[32] Information from family members or caregivers can also be used.
- Rating: Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[40]
- Scoring: Scores are calculated for the positive, negative, and general psychopathology subscales, as well as a total score.[33] The rating period is typically the past week.[41]

#### **Protocol for CGI-S Administration**

The Clinical Global Impression-Severity (CGI-S) is a single-item, 7-point scale for rating the overall severity of illness.[37]

- Basis for Rating: The clinician bases the rating on their total clinical experience with patients of the same diagnosis.[36]
- Rating: The clinician answers the question: "Considering your total clinical experience with this particular population, how mentally ill is the patient at this time?".
- Scale:
  - Normal, not at all ill
  - Borderline mentally ill
  - Mildly ill
  - Moderately ill
  - Markedly ill



- Severely ill
- Among the most extremely ill patients

### **Protocol for Prepulse Inhibition (PPI) in Rodents**

- Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
- Acclimation: The animal is placed in the chamber for a 5-10 minute acclimation period with background white noise.[25]
- Stimuli:
  - Pulse: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
  - Prepulse: A weaker acoustic stimulus (e.g., 70-85 dB) presented shortly before the pulse.
- Procedure: A series of trials are presented, including pulse-alone trials and prepulse-pulse trials with varying intervals between the prepulse and pulse.
- Measurement: The startle response is measured in each trial. PPI is calculated as the
  percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone
  trials.

# Visualizations Signaling Pathway





Check Availability & Pricing

Click to download full resolution via product page

Caption: Mechanism of action of **evenamide** in modulating glutamate release.

# **Experimental Workflow for Preclinical Studies**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. cphi-online.com [cphi-online.com]
- 6. Efficacy and Safety of Evenamide, a glutamate modulator: Results from a Phase 2/3, international, randomized, double-blind, placebo-controlled add-on trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Newron notes the publication of new preclinical research suggesting evenamide ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 9. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychosis after ketamine: What happens in the brain? [medicalnewstoday.com]
- 14. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 16. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phencyclidine-induced social withdrawal results from deficient stimulation of cannabinoid CB1 receptors: implications for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The MAM rodent model of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Testing Prepulse Inhibition of Acoustic Startle in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pre-pulse Inhibition [augusta.edu]
- 25. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 26. med-associates.com [med-associates.com]
- 27. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 28. Microsensors for in vivo Measurement of Glutamate in Brain Tissue [mdpi.com]
- 29. In vivo measurement of glutamate loss is associated with synapse loss in a mouse model of tauopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology -PMC [pmc.ncbi.nlm.nih.gov]
- 31. Evenamide Phase II/III Trial Result | SIRS 2024 [delveinsight.com]
- 32. Positive and Negative Syndrome Scale Wikipedia [en.wikipedia.org]
- 33. scispace.com [scispace.com]
- 34. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 35. academic.oup.com [academic.oup.com]
- 36. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice -PMC [pmc.ncbi.nlm.nih.gov]
- 37. Clinical global impression Wikipedia [en.wikipedia.org]



- 38. Use of Clinical Global Impressions-Severity (CGI-S) to Assess Response to Antidepressant Treatment in Patients with Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ovidrx.com [ovidrx.com]
- 40. yourplaceofcare.com [yourplaceofcare.com]
- 41. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evenamide Add-on Therapy Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#experimental-design-for-evenamide-add-on-therapy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com